

Physical and chemical characteristics of 2-(Bromomethyl)-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Bromomethyl)-1H-imidazole hydrobromide

Cat. No.: B2563487

[Get Quote](#)

An In-Depth Technical Guide to **2-(Bromomethyl)-1H-imidazole hydrobromide**

Introduction

2-(Bromomethyl)-1H-imidazole hydrobromide is a vital and highly reactive heterocyclic compound. Its structure, featuring an imidazole core with a reactive bromomethyl substituent, establishes it as a critical intermediate in the field of organic synthesis. This guide offers a comprehensive overview of its physical and chemical properties, spectroscopic profile, reactivity, and applications, particularly for professionals in pharmaceutical research and drug development. The hydrobromide salt form of this compound enhances its stability and handling characteristics compared to the free base, making it a preferred reagent in many synthetic protocols.^[1] Its primary utility lies in its ability to introduce the imidazol-2-ylmethyl moiety into a wide array of molecular scaffolds, a common structural motif in many biologically active molecules.^{[2][3]}

Chemical and Physical Characteristics

The fundamental properties of **2-(Bromomethyl)-1H-imidazole hydrobromide** are summarized below. These data are essential for its identification, handling, and use in quantitative chemical reactions.

Core Properties

Property	Value	Source(s)
IUPAC Name	2-(bromomethyl)-1H-imidazole;hydrobromide	N/A
CAS Number	2939-05-1	[4] [5]
Molecular Formula	C ₄ H ₆ Br ₂ N ₂	[4] [5]
Molecular Weight	241.91 g/mol	[4] [5]
Appearance	Solid	[4]
Purity	Typically ≥95-97%	[4] [5]

Structural Identifiers

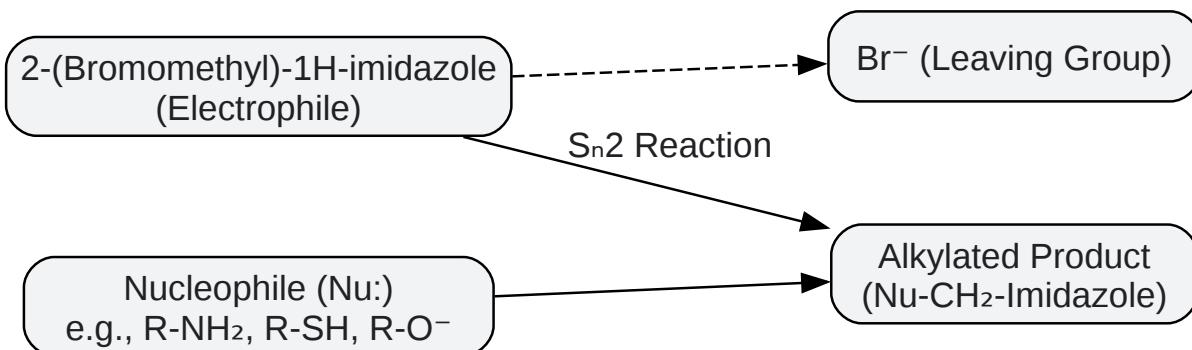
Identifier	Value	Source(s)
InChI Key	NJEKNMVWNDFCSH-UHFFFAOYSA-N	[4]
SMILES	C1=CN=C(N1)CBr.Br	[6]

Spectroscopic Profile for Structural Elucidation

The structural integrity of **2-(Bromomethyl)-1H-imidazole hydrobromide** is typically confirmed using a combination of spectroscopic methods. Below is a description of the expected spectral features.

- **¹H NMR Spectroscopy:** In a suitable deuterated solvent like DMSO-d₆ or D₂O, the proton NMR spectrum is expected to show distinct signals. The two protons on the imidazole ring would appear as singlets in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons (-CH₂Br) would present as a singlet further upfield, characteristically in the δ 4.5-5.0 ppm range. The acidic N-H proton of the imidazole ring and the hydrobromide proton may be visible as a broad singlet, or they may exchange with residual water in the solvent.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum would display three distinct signals. Two signals would correspond to the carbons of the imidazole ring, and one signal would

represent the methylene carbon of the bromomethyl group, typically appearing in the δ 20-30 ppm range.

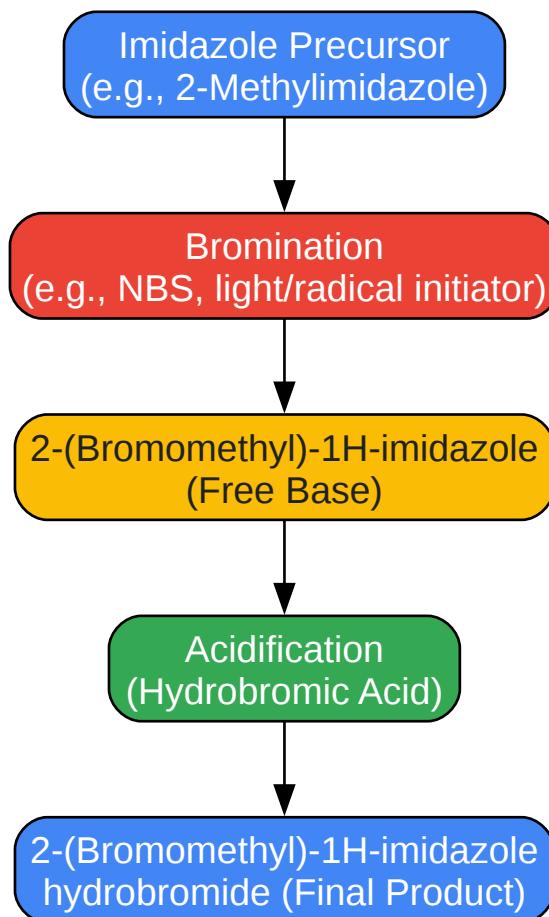

- **Infrared (IR) Spectroscopy:** The IR spectrum provides information about the functional groups present. Key absorption bands would include N-H stretching (broad, around 3100-3200 cm^{-1}), C-H stretching (around 3000 cm^{-1}), C=N and C=C stretching of the imidazole ring (in the 1500-1650 cm^{-1} region), and the C-Br stretching vibration at lower frequencies (typically 500-600 cm^{-1}).
- **Mass Spectrometry (MS):** Mass spectral analysis would show the molecular ion peak for the free base, 2-(bromomethyl)-1H-imidazole, at m/z corresponding to $\text{C}_4\text{H}_5\text{BrN}_2$.^[6] The isotopic pattern characteristic of a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) would be a definitive feature for fragments containing the bromomethyl group.

Reactivity and Synthetic Utility

The primary driver of this compound's synthetic utility is the high reactivity of the bromomethyl group. Bromine is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack. This reactivity allows for the facile alkylation of a wide range of nucleophiles.

Nucleophilic Substitution Workflow

The compound serves as a potent electrophile in $\text{S}_{\text{n}}2$ reactions. This enables the covalent attachment of the imidazol-2-ylmethyl group to various substrates.


[Click to download full resolution via product page](#)

Caption: General workflow for nucleophilic substitution using 2-(Bromomethyl)-1H-imidazole.

This reactivity is fundamental to its application as a building block in medicinal chemistry.^[1] It is used in the synthesis of more complex molecules that are investigated for a variety of biological activities, including potential antimicrobial and antifungal properties.^[1]

Synthetic Pathway Overview

The synthesis of **2-(Bromomethyl)-1H-imidazole hydrobromide** typically involves the bromination of a suitable precursor, such as 2-(hydroxymethyl)imidazole or a protected form of imidazole, followed by treatment with hydrobromic acid to yield the stable salt. The choice of brominating agent and reaction conditions is critical to ensure selective bromination at the methyl group without affecting the imidazole ring.

[Click to download full resolution via product page](#)

Caption: Simplified synthetic workflow for **2-(Bromomethyl)-1H-imidazole hydrobromide**.

Safe Handling and Storage

Due to its reactive nature and potential toxicity, proper handling of **2-(Bromomethyl)-1H-imidazole hydrobromide** is imperative.

Safety and Hazard Information

Based on available safety data sheets, the compound is classified with the following hazards:

- Harmful if swallowed.[[7](#)]
- Causes skin irritation.[[7](#)][[8](#)][[9](#)]
- Causes serious eye irritation.[[7](#)][[8](#)][[9](#)]
- May cause respiratory irritation.[[7](#)][[8](#)]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[[10](#)][[11](#)] Safety showers and eyewash stations should be readily accessible.[[10](#)][[11](#)]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[[7](#)]
 - Skin Protection: Use compatible, chemical-resistant gloves.[[10](#)] A lab coat or other protective clothing is required to prevent skin contact.[[10](#)]
 - Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[[10](#)][[11](#)]
- Hygiene: Wash hands thoroughly after handling.[[10](#)][[11](#)] Do not eat, drink, or smoke in the work area.[[8](#)]

Storage and Stability

- Storage Conditions: Store in a cool, dry, and well-ventilated area.[10] Keep the container tightly closed to prevent moisture absorption. Recommended storage temperatures are often between 10°C and 25°C.[10]
- Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11]

Conclusion

2-(Bromomethyl)-1H-imidazole hydrobromide is a cornerstone reagent for synthetic chemists, offering a reliable method for incorporating the imidazol-2-ylmethyl functional group. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an invaluable tool in the synthesis of novel compounds for pharmaceutical and materials science applications. Adherence to strict safety protocols is essential when handling this reactive intermediate to ensure a safe and effective laboratory workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [2-\(Bromomethyl\)-1H-imidazole hydrobromide](http://2-(Bromomethyl)-1H-imidazole%20hydrobromide%20myskinrecipes.com) [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. [2-\(Bromomethyl\)-1H-imidazole hydrobromide | CymitQuimica](http://2-(Bromomethyl)-1H-imidazole%20hydrobromide%20CymitQuimica%20cymitquimica.com) [cymitquimica.com]
- 5. achemtek.com [achemtek.com]
- 6. [2-\(Bromomethyl\)-1H-imidazole | C4H5BrN2 | CID 21893373 - PubChem](http://2-(Bromomethyl)-1H-imidazole%20C4H5BrN2%20CID%2021893373%20PubChem%20pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 7. aaronchem.com [aaronchem.com]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]

- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2-(Bromomethyl)-1H-imidazole hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2563487#physical-and-chemical-characteristics-of-2-bromomethyl-1h-imidazole-hydrobromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com